molecular formula C9H6BrFO2 B2603358 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one CAS No. 1248174-02-8

5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one

Cat. No.: B2603358
CAS No.: 1248174-02-8
M. Wt: 245.047
InChI Key: JIVUCCWRHOXFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C9H6BrFO2 and its molecular weight is 245.047. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Modification

  • Synthesis of Halogenated Benzofurans : Research has shown methods for preparing halogenated benzofurans, including compounds similar to 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one, via cyclization processes and halogenation reactions. These synthetic routes provide foundational techniques for creating a variety of benzofuran derivatives with potential applications in drug development and organic electronics (Chapman, Clarke, & Sawhney, 1968).

  • Telescoping Process in Drug Discovery : The improvement of synthetic routes for key intermediates in drug discovery, such as the reduction of isolation processes and enhancement of overall yield, highlights the importance of efficient synthesis methods for complex organic compounds. This approach can accelerate the development of new pharmaceuticals by providing quicker access to critical intermediates (Nishimura & Saitoh, 2016).

  • Regioselective One-Pot Synthesis : The development of regioselective one-pot synthesis methods for 3-substituted 2,3-dihydrobenzofurans from halogenated precursors showcases the efficiency of modern organic synthesis techniques. Such methodologies are vital for constructing complex molecules with specific functional groups in precise locations, facilitating their use in various scientific applications (Shaikh & Varvounis, 2014).

Applications in Drug Discovery and Material Science

  • Antimicrobial Activity of Benzofuran Derivatives : The synthesis and evaluation of novel benzofuran derivatives for antimicrobial activity demonstrate the potential of this compound and related compounds in the development of new antimicrobial agents. Some of these compounds have shown significant activity against various fungal and bacterial species, underscoring their potential utility in medicinal chemistry (Abdel‐Aziz, Mekawey, & Dawood, 2009).

  • Catalytic Systems for C-H Bond Activation : Research on the catalytic deprotonative coupling of benzylic C(sp3)-H bonds with carbonyls using halogenated benzofuran derivatives highlights their potential application in synthetic chemistry. Such catalytic systems can facilitate the construction of complex organic molecules, opening new avenues for the synthesis of pharmaceuticals and materials (Shigeno, Nakaji, Nozawa‐Kumada, & Kondo, 2019).

Properties

IUPAC Name

5-bromo-7-fluoro-2-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c1-4-8(12)6-2-5(10)3-7(11)9(6)13-4/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVUCCWRHOXFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C2=C(O1)C(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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